N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
N-(3,4-Dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-glyoxylamide derivative characterized by a 2-methyl-substituted indole core linked to a 3,4-dimethoxyphenyl group via a glyoxylamide bridge. Its molecular formula is C₁₉H₁₈N₂O₄, with a molecular weight of 338.36 g/mol. The compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive indole derivatives, particularly in oncology and neurology research .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-17(13-6-4-5-7-14(13)20-11)18(22)19(23)21-12-8-9-15(24-2)16(10-12)25-3/h4-10,20H,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAQQICIWQGXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Acylation Reaction: The indole derivative undergoes acylation with an appropriate acyl chloride or anhydride to introduce the oxoacetamide group.
Coupling with Dimethoxyphenyl Group: The final step involves coupling the acylated indole with 3,4-dimethoxyaniline under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the oxoacetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Indole Core
Methyl vs. Adamantane Substitution
- N-(3,4-Dimethoxyphenyl)-2-(2-Adamantan-1-yl-1H-indol-3-yl)-2-oxoacetamide ():
- The adamantane group introduces steric bulk, enhancing lipophilicity (ClogP ≈ 5.2 vs. 3.8 for the target compound).
- Biological Impact : Adamantane derivatives show improved blood-brain barrier penetration but reduced aqueous solubility (<0.1 mg/mL vs. 1.2 mg/mL for the target) .
- Synthesis : Requires n-BuLi and low-temperature conditions (−78°C), unlike the target compound’s milder synthesis .
Dimethylindole Variants
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that belongs to the class of indole derivatives. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of both an indole and a methoxyphenyl group. The molecular formula is , indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen.
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Channel Modulation : Similar compounds have been shown to affect calcium influx in smooth muscle cells, leading to muscle relaxation. This may involve blocking voltage-dependent calcium channels, thus reducing intracellular calcium levels and affecting muscle contractility .
- cAMP Pathway Activation : The compound may activate cyclic adenosine monophosphate (cAMP) pathways, which are crucial in various physiological processes including muscle relaxation and neurotransmitter release .
- Receptor Interactions : Given its structural similarities to other pharmacologically active compounds, it might interact with specific receptors influencing neurotransmission and smooth muscle function.
In Vitro Studies
In vitro studies have demonstrated that derivatives similar to this compound exhibit significant effects on smooth muscle contractility. For instance:
- Muscle Relaxation : Compounds with similar structures have been shown to induce relaxation in isolated smooth muscle tissues through calcium channel blockade .
In Vivo Studies
Case studies involving animal models have provided insights into the pharmacodynamics of this compound:
- Gastrointestinal Effects : Research indicates that related compounds can modulate gastrointestinal motility by affecting the contractile activity of smooth muscles .
Case Studies
- Smooth Muscle Relaxation : A study demonstrated that a compound structurally related to this compound significantly reduced the frequency of contractions in isolated rat stomach smooth muscles, suggesting a potential therapeutic application for gastrointestinal disorders .
- Neuropharmacological Effects : Another study highlighted its potential neuropharmacological effects by showing alterations in neurotransmitter release profiles when tested in neuronal cell cultures, indicating possible implications for treating neurological conditions .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
